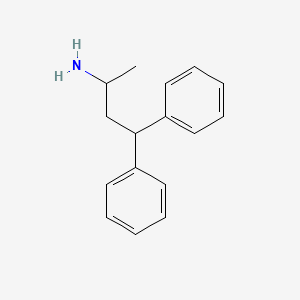

4,4-Diphenylbutan-2-amine

Description

Contextual Overview of Alkylamines in Organic Synthesis

Alkylamines are organic compounds characterized by a nitrogen atom bonded to at least one alkyl group. thegauntgroup.com They are fundamental building blocks in organic synthesis, valued for their nucleophilic and basic properties. thegauntgroup.com The presence of electron-donating alkyl groups makes them generally more basic than ammonia (B1221849), a property that influences their reactivity and utility as catalysts, reagents, and proton acceptors in a variety of chemical reactions. thegauntgroup.com

The synthesis of alkylamines is a central theme in organic chemistry. Traditional methods, such as the Hofmann alkylation of amines with alkyl halides, have been practiced since the 19th century but can be complicated by issues like overalkylation and the production of salt waste. acs.orgfishersci.co.uk Modern synthetic strategies have evolved to address these challenges, with transition-metal catalyzed reactions, including hydroamination and reductive amination, becoming cornerstones of contemporary amine synthesis. acs.orgrsc.org These advanced methods allow for the construction of complex aliphatic amines from simple, readily available materials, highlighting the drive for more efficient and environmentally benign processes. acs.orgscirp.org

The importance of alkylamines is underscored by their prevalence in numerous commercial products, including agrochemicals, dyes, and polymers. scirp.org Crucially, they are ubiquitous motifs in medicinal chemistry, with amine functionalities appearing in a large percentage of pharmaceuticals due to their ability to form key hydrogen bonds with biological targets and improve the solubility and bioavailability of drug molecules. thegauntgroup.com

Historical Development of Diphenylbutane Derivatives Chemistry

The chemistry of diphenylbutane derivatives is rooted in foundational synthetic reactions and has evolved to produce a range of compounds with diverse applications. The core diphenylalkane structure can be assembled via classic reactions like the Friedel-Crafts alkylation, first reported in 1877, which joins alkyl groups to aromatic rings.

Early investigations into diphenylbutane structures were varied. In the mid-20th century, research into synthetic analgesics led to the development of molecules like methiodone (B12794296), a sulfone analogue of methadone that features a 4,4-diphenylbutane core. A 1948 paper in The Journal of Organic Chemistry described the synthesis of a related compound, N,N-dimethyl-4,4-diphenyl-2-butanamine. chemsynthesis.comwikipedia.org These early efforts in medicinal chemistry demonstrated the potential of the diphenylbutane scaffold to interact with biological systems.

Later in the 20th century, other derivatives found different applications. Terodiline (B98686), chemically (RS)-N-tert-butyl-4,4-diphenylbutan-2-amine, was developed first as an antianginal agent and later repurposed for treating urinary incontinence, although it was eventually withdrawn from the market. This highlighted the potent but complex pharmacological activities associated with this class of compounds.

Beyond pharmaceuticals, research has explored other facets of diphenylbutane chemistry. For instance, studies have been conducted on the synthesis and characterization of various isomers, such as 2,3-diphenylbutane-1,4-diamine, for use as ligands in catalysis. researchgate.net The ketone precursor, 4,4-Diphenylbutan-2-one (B107276), is a well-documented starting material for synthesizing other derivatives, including unsaturated ketones and hydroxylated compounds that have been studied for their crystallographic properties. smolecule.com This historical progression illustrates a journey from fundamental synthesis to the targeted design of functional molecules for specific, complex applications.

Significance of 4,4-Diphenylbutan-2-amine in Contemporary Chemical Research

The specific compound 4,4-Diphenylbutan-2-amine, a primary amine, derives its contemporary significance primarily from its role as a foundational structure or "scaffold" for more complex, functionalized molecules. While research on the unsubstituted primary amine is limited, the 4,4-diphenylbutane-2-amine framework is central to several areas of chemical and pharmaceutical research.

Its importance is most evident in the development of pharmacologically active agents. By modifying the amine group (e.g., through alkylation to secondary or tertiary amines) or by altering the butane (B89635) backbone, chemists have created a variety of compounds with targeted biological activities.

A prominent example is the tertiary amine derivative Methiodone (4-ethylsulfonyl-N,N-dimethyl-4,4-diphenylbutan-2-amine). As a structural analogue of methadone, it has been investigated for its interaction with opioid receptors. wikipedia.org The replacement of a carbonyl group in methadone with a sulfonyl group in methiodone alters the molecule's electronic properties and interaction with biological targets, making it a subject of study in pain management and addiction research.

Another significant derivative is Terodiline ((RS)-N-tert-butyl-4,4-diphenylbutan-2-amine), a secondary amine whose enantiomers were found to have distinct pharmacological effects. Its history underscores the stereochemical sensitivity of drug action and the therapeutic potential residing in the diphenylbutane scaffold.

Furthermore, unsaturated analogues such as N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine are recognized as important chemical intermediates. This compound is a known impurity in the synthesis of the antidepressant Citalopram, making its study relevant for pharmaceutical quality control. It also serves as a versatile building block for creating more complex molecules through reactions like reduction, oxidation, or substitution.

In essence, the 4,4-Diphenylbutan-2-amine structure is a versatile and valuable platform in modern organic and medicinal chemistry. Its significance lies not in the direct application of the parent compound itself, but in the diverse functionalities and potent biological activities that can be achieved through its chemical modification.

Data Tables

Table 1: General Properties and Classification of Alkylamines

| Property | Description | Classification Example (based on 4,4-Diphenylbutan-2-amine) |

|---|---|---|

| Structure | Organic compounds containing a nitrogen atom bonded to one or more alkyl groups. thegauntgroup.com | Primary (1°): 4,4-Diphenylbutan-2-amine |

| Basicity | Generally more basic than ammonia due to the electron-donating inductive effect of alkyl groups. thegauntgroup.com | Secondary (2°): N-tert-butyl-4,4-diphenylbutan-2-amine (Terodiline) |

| Reactivity | Act as nucleophiles, bases, and catalysts in reactions like alkylation, acylation, and substitution. thegauntgroup.com | Tertiary (3°): N,N-dimethyl-4,4-diphenylbutan-2-amine |

| Synthesis | Commonly prepared via N-alkylation of amines or reductive amination of carbonyls. Modern methods include transition-metal catalysis. acs.orgfishersci.co.ukrsc.org | Quaternary (4°) Ammonium (B1175870) Salt: Derivatives synthesized for antileishmanial studies. |

Table 2: Selected Diphenylbutane Derivatives and Their Research Context

| Compound Name | Molecular Formula | Key Structural Feature(s) | Area of Research Significance |

|---|---|---|---|

| 4,4-Diphenylbutan-2-one | C₁₆H₁₆O | Ketone group at position 2. nih.gov | Starting material for the synthesis of other diphenylbutane derivatives. smolecule.com |

| N,N-dimethyl-4,4-diphenylbutan-2-amine | C₁₈H₂₃N | Tertiary amine. chemsynthesis.com | Historical intermediate in synthetic organic chemistry. chemsynthesis.com |

| Methiodone | C₂₀H₂₇NO₂S | Tertiary amine, ethylsulfonyl group at position 4. | Opioid receptor interactions; potential analgesic. wikipedia.org |

| Terodiline | C₂₀H₂₇N | Secondary amine (N-tert-butyl). | Former pharmaceutical with antianginal and anticholinergic activity. |

| N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine | C₁₈H₂₁N | Tertiary amine, C=C double bond at position 3. | Pharmaceutical impurity and synthetic building block. |

Structure

3D Structure

Properties

Molecular Formula |

C16H19N |

|---|---|

Molecular Weight |

225.33 g/mol |

IUPAC Name |

4,4-diphenylbutan-2-amine |

InChI |

InChI=1S/C16H19N/c1-13(17)12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16H,12,17H2,1H3 |

InChI Key |

DJMZXBCLPVSJPI-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 4,4 Diphenylbutan 2 Amine and Its Precursors

Classical Approaches to the Butane (B89635) Scaffold and Amine Functionality

Traditional synthetic routes to 4,4-diphenylbutan-2-amine and its precursors primarily rely on well-established reactions such as reductive amination, Grignard reactions, and Leuckart-type reactions. These methods are valued for their reliability and the accessibility of starting materials.

Reductive Amination Strategies for 4,4-Diphenylbutan-2-one (B107276) Derivatives

Reductive amination is a cornerstone for the synthesis of amines from carbonyl compounds. organic-chemistry.org In the context of 4,4-diphenylbutan-2-amine, this typically involves the reaction of 4,4-diphenylbutan-2-one with an amine source, followed by reduction of the resulting imine or enamine intermediate.

One common approach is the reaction of 4,4-diphenylbutan-2-one with an amine in the presence of a reducing agent. organic-chemistry.org For instance, the reductive amination of 4,4-diphenyl-3-buten-2-one (B14743164) with dimethylamine (B145610) can be achieved using sodium cyanoborohydride. This method proceeds through the formation of an imine, which is then selectively reduced. The process often involves dissolving the ketone and dimethylamine hydrochloride in a solvent like methanol, adjusting the pH to around 6.0, and stirring for an extended period to form the imine, followed by the addition of the reducing agent.

Catalytic hydrogenation represents another powerful reductive amination technique. Modern industrial processes may employ continuous flow reactors for safety and efficiency, using catalysts like palladium on carbon (Pd/C) for the hydrogenation step.

The choice of reducing agent is critical. Sodium borohydride (B1222165), often activated by acids like boric acid or p-toluenesulfonic acid, can be used for the reductive amination of ketones under solvent-free conditions. organic-chemistry.org Other specialized reagents like sodium triacetoxyborohydride (B8407120) in solvents such as 1,2-dichloroethane (B1671644) (DCE) offer mild and selective conditions that tolerate a variety of functional groups. organic-chemistry.org

Table 1: Reagents for Reductive Amination

| Reagent/Catalyst | Conditions | Application |

|---|---|---|

| Sodium Cyanoborohydride | Methanol, pH 6.0 | Selective imine reduction. |

| Palladium on Carbon (Pd/C) | Catalytic Hydrogenation | Industrial scale synthesis. |

| Sodium Borohydride | Boric Acid/p-TsOH, solvent-free | General reductive amination of ketones. organic-chemistry.org |

| Sodium Triacetoxyborohydride | 1,2-Dichloroethane (DCE) | Mild and selective amination. organic-chemistry.org |

Grignard Reagent Applications in Diphenylbutylamine Synthesis

Grignard reactions are fundamental in organic synthesis for forming carbon-carbon bonds. leah4sci.comsigmaaldrich.com In the synthesis of the diphenylbutylamine scaffold, Grignard reagents, typically phenylmagnesium bromide, are reacted with a suitable butanone derivative. smolecule.com This reaction introduces one of the phenyl groups to the butane backbone.

For example, the synthesis of 4,4-diphenylbutan-2-one, a direct precursor to the target amine, can be achieved through the reaction of phenylmagnesium bromide with butan-2-one. smolecule.com The Grignard reagent, a strong nucleophile, attacks the carbonyl carbon of the ketone, leading to the formation of an alcohol intermediate after an acidic workup. This alcohol can then be oxidized to the desired ketone. smolecule.com Alternatively, Grignard reagents can react with nitriles to form ketones after hydrolysis. leah4sci.com

The versatility of the Grignard reaction allows for the construction of the core 4,4-diphenylbutane structure from various starting materials. The reaction must be carried out under anhydrous conditions, typically in an ether solvent, to prevent the highly reactive Grignard reagent from being quenched by water. sigmaaldrich.com

Leuckart-Type Reactions for 4,4-Diphenylbutan-2-amine Formation

The Leuckart reaction, and its variant the Leuckart-Wallach reaction, provides a direct method for the reductive amination of ketones to form amines. alfa-chemistry.comwikipedia.orglibretexts.org This reaction typically uses ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. wikipedia.org The reaction requires high temperatures, often exceeding 120°C. wikipedia.org

When 4,4-diphenylbutan-2-one is heated with ammonium formate, it is converted to 4,4-diphenylbutan-2-amine. wikipedia.orgntnu.no The mechanism involves the initial formation of an iminium ion, which is then reduced by a hydride transfer from formate. alfa-chemistry.comntnu.no A common outcome of using formamide is the formation of the N-formylated amine as the primary product, which then requires a subsequent hydrolysis step to yield the free amine. alfa-chemistry.comwikipedia.org To favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts, an excess of the ammonia (B1221849) source is generally used. alfa-chemistry.com

Microwave irradiation has been explored as a way to accelerate the Leuckart reaction, in some cases leading to significantly higher yields in shorter reaction times. mdpi.com

Asymmetric Synthesis of Chiral 4,4-Diphenylbutan-2-amine

The development of stereoselective methods to synthesize chiral amines is of great importance, as these compounds are valuable building blocks in the pharmaceutical and fine chemical industries. uc.pt For 4,4-diphenylbutan-2-amine, asymmetric synthesis focuses on establishing the stereocenter at the C-2 position with high enantiomeric purity.

Enantioselective Hydrogenation of Imines and Enamines Precursors

Asymmetric hydrogenation is a powerful and widely used method for the synthesis of chiral amines. nih.govwikipedia.org This approach involves the reduction of a prochiral imine or enamine precursor using a chiral catalyst.

The asymmetric hydrogenation of prochiral imines is a direct route to α-chiral amines. nih.gov Transition metal complexes, particularly those of iridium and ruthenium with chiral phosphine (B1218219) ligands, have proven to be highly effective for this transformation. nih.govwikipedia.org For instance, iridium(I) complexes with chiral phosphine ligands have been successfully used in the asymmetric hydrogenation of various imines. wikipedia.org Similarly, ruthenium complexes with chiral diamine and diphosphine ligands, such as those derived from BINAP and DAIPEN, are effective for the asymmetric hydrogenation of ketones, which can be a step in a pathway to chiral amines. researchgate.net

The success of these reactions is highly dependent on the design of the chiral ligand, which creates a chiral environment around the metal center and directs the approach of the substrate, leading to the preferential formation of one enantiomer. nih.gov

Chiral Auxiliary and Catalyst-Controlled Routes

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. This strategy has been widely applied in asymmetric synthesis. nih.gov

In the context of synthesizing chiral amines, a chiral auxiliary can be attached to the nitrogen atom of an imine precursor. Subsequent reduction of the C=N double bond is then directed by the stereochemistry of the auxiliary. For example, chiral β-acetamidocrotonates derived from (R)-(−)-2,2-diphenylcyclopentanol, a chiral auxiliary, undergo hydrogenation with high diastereoselectivity. orgsyn.org

Another approach involves the use of chiral catalysts that are not transition metal complexes. Chiral Brønsted acids, for instance, can activate imines towards reduction by a hydride source like a Hantzsch ester, proceeding with high enantioselectivity. wikipedia.org Chiral oxazaborolidines, such as those derived from (S)-proline, can also be used as catalysts for the asymmetric reduction of ketones, which are precursors to the target chiral amine. orgsyn.org

Table 2: Chiral Reagents and Auxiliaries in Asymmetric Synthesis

| Reagent/Auxiliary | Type | Application |

|---|---|---|

| (R)-(−)-2,2-Diphenylcyclopentanol | Chiral Auxiliary | Diastereoselective hydrogenation of β-acetamidocrotonates. orgsyn.org |

| (S)-Proline derivatives | Chiral Catalyst Precursor | Formation of chiral oxazaborolidine catalysts for asymmetric reductions. orgsyn.org |

| Chiral Phosphine Ligands (e.g., MeOBiPhep) | Ligand for Metal Catalyst | Asymmetric hydrogenation of quinolines and related heterocycles. wikipedia.org |

| (1S)-(+)-10-camphorsulfonic acid | Chiral Resolving Agent/Activator | Resolution of racemic mixtures and activation in enantioselective reductions. uc.ptresearchgate.net |

Stereoselective Alkylation and Arylation Methods

Achieving the synthesis of specific enantiomers of 4,4-Diphenylbutan-2-amine is critical, as different stereoisomers often possess distinct biological activities. Stereoselective alkylation and arylation are principal strategies for this purpose. core.ac.uknih.gov

A key approach is the use of chiral auxiliaries , which are stereogenic groups temporarily attached to a precursor molecule to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com For instance, an auxiliary can guide the addition of an alkyl or aryl group, establishing a specific stereocenter. Following the reaction, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.commdpi.com While specific applications of this method to 4,4-Diphenylbutan-2-amine are not extensively documented in the search results, the use of auxiliaries like (R)-(−)-2,2-Diphenylcyclopentanol in asymmetric synthesis demonstrates the principle's effectiveness. orgsyn.org Similarly, (S)-(-)-2-amino-3-methyl-1,1-diphenylbutane, a related chiral amine, is noted for its role as a chiral auxiliary in synthesizing other chiral molecules.

Asymmetric catalysis is another powerful method where a small quantity of a chiral catalyst produces a large amount of a single enantiomer. rsc.org This can be applied to precursors of 4,4-Diphenylbutan-2-amine. For example, the asymmetric hydrogenation of a ketone precursor using a chiral catalyst can yield a chiral intermediate, which is then converted to the target amine. researchgate.net Organocatalysis, in particular, has emerged as a robust strategy for the asymmetric synthesis of chiral amines. rsc.orgnih.gov

Green Chemistry Principles in 4,4-Diphenylbutan-2-amine Synthesis

The integration of green chemistry principles into the synthesis of pharmaceuticals like 4,4-Diphenylbutan-2-amine is essential for enhancing sustainability and minimizing environmental impact. liverpool.ac.ukrsc.orgmdpi.com This involves a focus on preventing waste, improving atom economy, and using safer chemicals and processes. liverpool.ac.uksnu.ac.kr

Solvent-Free and Catalyst-Free Reaction Conditions

Solvent-free synthesis, often conducted through mechanochemical methods like ball milling or by grinding reactants together, represents a significant advancement in green chemistry. organic-chemistry.orgjmchemsci.comnih.govacademie-sciences.fr These techniques can lead to quantitative conversions in short reaction times without the need for catalysts or harmful organic solvents. organic-chemistry.orgacademie-sciences.fr For example, solvent-free methods have been successfully developed for the synthesis of various amines and their precursors, such as enamines and imines. organic-chemistry.orgacademie-sciences.fr A catalyst- and solvent-free protocol for the reductive amination of a wide range of aldehydes and primary amines has been shown to be efficient at room temperature, highlighting a sustainable pathway to secondary amines. rsc.org While direct application to 4,4-Diphenylbutan-2-amine is not specified, these general methodologies offer a clear blueprint for greener synthetic routes. jmchemsci.comrsc.org

Sustainable Reagents and Energy-Efficient Processes

The use of sustainable reagents and energy-efficient methods is a cornerstone of green chemistry. liverpool.ac.uknumberanalytics.com This includes replacing hazardous reagents with safer alternatives and designing processes that operate at lower energy levels. mdpi.comrsc.org For amine synthesis, this can involve:

Catalytic Reductions: Replacing stoichiometric metal hydrides with catalytic hydrogenation, which uses molecular hydrogen and produces less waste. mdpi.comacs.org

Renewable Feedstocks: Exploring synthetic routes that begin from renewable, biomass-derived sources is a key long-term goal for sustainable chemical production. rsc.orgmdpi.com

Photocatalysis: Utilizing natural sunlight and a photocatalyst for reactions like the oxidative coupling of amines to imines offers a highly energy-efficient and sustainable approach. rsc.org

Advanced Synthetic Strategies and Novel Pathways

Modern synthetic chemistry offers innovative and more efficient routes to amines like 4,4-Diphenylbutan-2-amine, leveraging advanced catalytic systems.

Transition Metal-Catalyzed Approaches (e.g., Hydroamination)

Transition metal-catalyzed reactions are fundamental to modern organic synthesis. acs.orgHydroamination , the atom-economical addition of an N-H bond across a carbon-carbon double bond, is a direct method for synthesizing amines from abundant alkenes. escholarship.orgubc.canih.gov

Catalysts based on rhodium, iridium, palladium, and ruthenium have been developed for the hydroamination of various alkenes, including those structurally related to precursors of 4,4-Diphenylbutan-2-amine. acs.orgescholarship.orgnih.gov For instance, palladium-catalyzed hydroamination of vinyl arenes typically yields Markovnikov addition products, while rhodium-catalyzed reactions can favor anti-Markovnikov products. acs.org The development of ruthenium catalysts for the hydroamination of unactivated terminal alkenes represents a significant advance, proceeding through a novel mechanism of oxidative amination followed by imine reduction. escholarship.org

| Catalyst System | Alkene Type | Selectivity | Key Feature | Reference |

|---|---|---|---|---|

| Palladium (e.g., Pd(OTf)₂, DPPF) | Vinyl Arenes | Markovnikov | Forms η³-benzyl intermediate. | acs.org |

| Rhodium (e.g., Rh/DPEphos) | Vinyl (hetero)arenes | Anti-Markovnikov | Effective for dialkylamine addition. | acs.org |

| Ruthenium | Unactivated Terminal Alkenes | Markovnikov | Proceeds via oxidative amination and imine reduction. | escholarship.org |

| Iridium (e.g., [Ir(coe)₂Cl]₂, DTBM-Segphos) | Bicyclic Alkenes | High Enantioselectivity | Achieves asymmetric hydroamination with up to 99% ee. | acs.org |

Organocatalytic Transformations

Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has become a powerful strategy in asymmetric synthesis. rsc.orgnih.gov It offers a sustainable alternative to metal catalysis, often providing high stereoselectivity under mild conditions. bohrium.com

For synthesizing chiral amines like 4,4-Diphenylbutan-2-amine, asymmetric reductive amination of the corresponding ketone (4,4-diphenylbutan-2-one) is a highly effective approach. researchgate.netacs.orgrug.nlacs.org This transformation can be catalyzed by chiral Brønsted acids, such as phosphoric acid derivatives derived from BINOL. rug.nlbeilstein-journals.org The catalyst activates the intermediate imine towards reduction by a mild hydrogen donor, like a Hantzsch ester, to afford the chiral amine with high enantiomeric excess. rug.nl This direct, one-pot method is advantageous as it avoids the isolation of potentially unstable imine intermediates. rug.nl

| Catalyst Type | Substrate | Key Reaction | Advantages | Reference |

|---|---|---|---|---|

| Chiral Primary Amine | Ketones/Aldehydes | Enamine/Iminium Catalysis | Versatile for a wide range of transformations. | rsc.org |

| Chiral Phosphoric Acid (Brønsted Acid) | Ketones, α-branched aldehydes | Direct Asymmetric Reductive Amination | High enantioselectivity (up to 98% ee), dynamic kinetic resolution. | rug.nl |

| Chiral 3,3'-Diaryl-BINOL | Acylimines | Asymmetric Allylation | High enantioselectivities (90-99% ee) for homoallylic amines. | beilstein-journals.org |

| Chiral Disulfonimide | Imines | Hosomi-Sakurai Reaction | Three-component coupling to form homoallylic amines. | beilstein-journals.org |

Electrochemical Synthesis Methodsrsc.org

Electrochemical synthesis offers a compelling alternative to conventional chemical methods, often providing milder reaction conditions and avoiding the need for stoichiometric chemical reducing or oxidizing agents. While direct electrochemical synthesis of 4,4-Diphenylbutan-2-amine is not extensively documented in dedicated studies, a viable and well-established pathway involves the electrochemical reductive amination (ERA) of its corresponding ketone precursor, 4,4-Diphenylbutan-2-one. This method aligns with green chemistry principles by utilizing electrons as the primary reagent. rsc.orgmdma.ch

The core of this electrochemical approach is the conversion of a carbonyl group into an amine. The process generally occurs in two main stages: the initial formation of an azomethine (imine) intermediate through the condensation of the ketone with an aminating agent (such as ammonia for the synthesis of a primary amine), followed by the electrochemical reduction of this imine at a cathode. erowid.orgrsc.org

Mechanism and Influential Factors

Cathode Material: The choice of cathode is critical. Materials with a high hydrogen overpotential, such as lead, cadmium, and copper, are preferred to minimize the competing hydrogen evolution reaction (HER). mdma.cherowid.org Raney nickel has also been used effectively as a catalytic cathode. erowid.org

pH of the Electrolyte: The reaction is highly sensitive to pH. Optimal yields of secondary amines from aliphatic ketones are typically achieved in aqueous alkaline solutions, with a pH between 11 and 12. erowid.orgrsc.org

Aminating Agent: For the synthesis of the primary amine 4,4-Diphenylbutan-2-amine, ammonia would be the required aminating agent. The concentration of the aminating agent relative to the ketone can impact the yield and selectivity of the product. erowid.org

Molecular Structure: The structure of the ketone can affect the reaction. Increasing steric hindrance, such as through elongation or branching of the carbon chains, can lead to a reduction in the yield of the resulting amine. erowid.org

Research Findings for Aliphatic Ketones

Studies on the electrochemical reductive amination of various aliphatic ketones provide a model for the expected synthesis of 4,4-Diphenylbutan-2-amine. The reaction involves the electrolysis of the ketone in an aqueous solution of the aminating agent. The formation of the azomethine intermediate precedes the electrochemical reduction step. erowid.org The yield of the desired amine is thus dependent on both the rate of this chemical step and the efficiency of the subsequent electrochemical reduction. erowid.orgrsc.org

Below is a table summarizing the findings for the electrocatalytic reductive amination of several aliphatic ketones using ammonia, which serves as a reference for the potential synthesis of 4,4-Diphenylbutan-2-amine.

| Ketone Substrate | Cathode Material | Aminating Agent | Yield (%) | Notes |

|---|---|---|---|---|

| 2-Propanone | Raney Nickel | Ammonia | 78 | Reaction performed in an alkaline solution with vigorous agitation. erowid.org |

| 2-Butanone | Raney Nickel | Ammonia | 74 | Represents a close structural analog to the precursor of interest. erowid.org |

| Cyclohexanone | Raney Nickel | Ammonia | 68 | Demonstrates applicability to cyclic ketones. erowid.org |

| 3-Pentanone | Raney Nickel | Ammonia | 62 | Shows decreasing yield with increased chain length. erowid.org |

| 2-Pentanone | Raney Nickel | Ammonia | 57 | Further evidence of the effect of ketone structure on yield. erowid.org |

Applying these principles, the electrochemical synthesis of 4,4-Diphenylbutan-2-amine would involve the electrolysis of 4,4-Diphenylbutan-2-one in an aqueous ammonia solution at a pH of 11-12, using a cathode such as lead or Raney nickel. The primary challenge would be optimizing conditions to favor the formation and subsequent reduction of the imine intermediate over the reduction of the ketone to an alcohol or the hydrogen evolution reaction.

Chemical Reactivity and Derivatization of 4,4 Diphenylbutan 2 Amine

Nucleophilic Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of 4,4-Diphenylbutan-2-amine imparts significant nucleophilic character, making it susceptible to attack by various electrophiles. This reactivity is central to the synthesis of a diverse range of derivatives.

N-Alkylation and N-Acylation Reactions

The primary amine of 4,4-Diphenylbutan-2-amine can be readily converted into secondary or tertiary amines through N-alkylation. A prominent method for achieving this is the "borrowing hydrogen" or "hydrogen autotransfer" strategy. cardiff.ac.ukacs.org In this process, a transition-metal catalyst, often based on iridium or ruthenium, transiently oxidizes an alcohol to a reactive aldehyde or ketone. cardiff.ac.ukresearchgate.net The amine then condenses with this carbonyl intermediate to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen, yielding the N-alkylated amine and water as the sole byproduct. cardiff.ac.ukacs.org This method provides an atom-economical route to derivatives such as N-methyl or N-ethyl-4,4-diphenylbutan-2-amine.

N-Acylation involves the reaction of the amine with acylating agents like acyl chlorides or acid anhydrides. chemistrystudent.comchemguide.co.uk The reaction proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uklibretexts.org The nitrogen's lone pair attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. chemguide.co.ukyoutube.com Subsequent elimination of a chloride ion and a proton results in the formation of a stable N-substituted amide. chemguide.co.uksavemyexams.com This reaction is typically vigorous and leads to the formation of compounds like N-(4,4-diphenylbutan-2-yl)acetamide when reacting with acetyl chloride.

Formation of Amides, Ureas, and Carbamates

The nucleophilic nature of 4,4-Diphenylbutan-2-amine allows for its conversion into a variety of important functional groups, including amides, ureas, and carbamates.

Amides: As described in the acylation section, amides are readily formed from the reaction with acyl chlorides. chemistrystudent.comdocbrown.info They can also be synthesized by reacting the amine with carboxylic acids, often requiring coupling agents, or by the aminolysis of esters, though this typically requires heat. libretexts.org

Ureas: Substituted ureas are synthesized by reacting 4,4-Diphenylbutan-2-amine with isocyanates. commonorganicchemistry.comresearchgate.net The amine's nucleophilic nitrogen attacks the electrophilic carbon of the isocyanate group, forming a stable urea (B33335) linkage without the need for a catalyst. commonorganicchemistry.commdpi.compoliuretanos.net Alternatively, reagents like phosgene, triphosgene, or carbonyldiimidazole (CDI) can be used to generate a reactive intermediate that subsequently reacts with the amine to form the urea. commonorganicchemistry.com

Carbamates: Carbamates can be prepared by reacting 4,4-Diphenylbutan-2-amine with chloroformates, such as phenyl or ethyl chloroformate. rutgers.edugoogle.com The reaction mechanism is analogous to acylation, resulting in the substitution of the chlorine atom with the amino group. google.com Modern methods also utilize carbon dioxide as a C1 building block in the presence of a base and an alkylating agent to form carbamates in a more sustainable manner. uantwerpen.beorganic-chemistry.org

| Derivative | General Reagent Class | Specific Example |

|---|---|---|

| Amide | Acyl Chloride | Acetyl chloride |

| Urea | Isocyanate | Phenyl isocyanate |

| Carbamate | Chloroformate | Ethyl chloroformate |

Transformations Involving the Diphenylbutane Backbone

Beyond the reactivity of the amine group, the diphenylbutane scaffold itself can be chemically modified, allowing for the synthesis of more complex molecular architectures.

Functional Group Interconversions on the Butane (B89635) Chain

The butane chain of 4,4-Diphenylbutan-2-amine and its precursors can undergo various functional group interconversions. The synthetic precursor, 4,4-diphenylbutan-2-one (B107276), is a key starting point. nih.gov This ketone can be reduced using agents like sodium borohydride (B1222165) to yield the corresponding alcohol, 4,4-diphenylbutan-2-ol. nih.gov Conversely, a related unsaturated ketone, 4,4-diphenyl-3-buten-2-one (B14743164), can be reduced to the saturated ketone or further to the alcohol. The introduction of other functional groups onto the butane backbone has also been reported in related structures, such as the incorporation of an ethylsulfonyl group.

Cyclization Reactions and Heterocycle Formation

The structure of 4,4-Diphenylbutan-2-amine and its derivatives is amenable to cyclization reactions, leading to the formation of various heterocyclic systems. For instance, derivatives of the related 2,3-diphenylbutane-1,4-diamine can undergo ruthenium-catalyzed reactions with carbon monoxide and ethylene (B1197577) to form bis-γ-lactams. researchgate.net This transformation involves a complex cascade of C-C and C-N bond formations. researchgate.net

Another common cyclization pathway leads to the formation of pyrrolidines, five-membered nitrogen-containing rings. organic-chemistry.org This can be achieved through various strategies, including intramolecular reactions of suitably functionalized open-chain precursors. For example, the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine, can be used to generate substituted pyrroles. nih.govrhhz.net While direct cyclization of 4,4-Diphenylbutan-2-amine itself is less common, its structural motif can be incorporated into precursors designed for intramolecular cyclization, such as through the Hoffman-Löffler reaction of a corresponding N-haloamine. google.com Furthermore, intramolecular amination of unactivated C-H bonds in related long-chain amines can provide access to pyrrolidine (B122466) rings. organic-chemistry.org

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and predicting outcomes.

The nucleophilic addition-elimination mechanism for N-acylation is well-established. chemguide.co.uk The reaction is initiated by the attack of the amine's lone pair on the electron-deficient carbonyl carbon of the acyl chloride. chemguide.co.ukchemguide.co.uk This forms a tetrahedral intermediate, which then collapses, reforming the carbonyl double bond and expelling a chloride ion. chemguide.co.ukyoutube.com A final deprotonation step, often by another molecule of the amine, yields the neutral amide product. chemguide.co.uk

The "borrowing hydrogen" mechanism for N-alkylation is a sophisticated catalytic cycle. cardiff.ac.ukacs.org It begins with the transition-metal catalyst dehydrogenating an alcohol to form an aldehyde or ketone, with the hydrogen being temporarily stored on the catalyst, often as a metal-hydride species. cardiff.ac.uknih.gov The amine then condenses with the carbonyl compound to form an imine. In the final step, the catalyst transfers the stored hydrogen to the imine, reducing it to the final N-alkylated amine and regenerating the active catalyst for the next cycle. acs.orgrsc.org

For ruthenium-catalyzed cyclizations leading to lactams, the proposed mechanism involves a catalytic C-C coupling of an unsaturated imine with carbon monoxide. researchgate.net This creates an intermediate with a new aldehyde function, which then undergoes an intramolecular cyclization via nucleophilic attack of the imine nitrogen onto the newly formed carbonyl carbon, constructing the heterocyclic ring system. researchgate.net

Elucidation of Reaction Pathways and Intermediates

The principal synthetic route to 4,4-diphenylbutan-2-amine is the reductive amination of the corresponding ketone, 4,4-diphenylbutan-2-one. wikipedia.orgchemistrysteps.com This widespread and versatile method for amine synthesis proceeds via an imine intermediate. wikipedia.org

The reaction pathway involves two main steps:

Imine Formation: The primary amine (in this case, ammonia (B1221849), often from a source like ammonium (B1175870) chloride) reacts with the ketone's carbonyl group to form a hemiaminal (or carbinolamine) intermediate. chemistrysteps.comyoutube.com This intermediate then undergoes dehydration to form an imine. wikipedia.org This step is typically reversible and is favored by mildly acidic conditions (pH ~4-5) which catalyze the dehydration of the hemiaminal. youtube.comrsc.org

Reduction: The C=N double bond of the imine intermediate is then reduced to a C-N single bond to yield the final primary amine. chemistrysteps.com This reduction can be performed in the same reaction vessel ("one-pot" synthesis) using a reducing agent that is selective for the imine over the ketone. wikipedia.org Sodium cyanoborohydride (NaBH3CN) is a classic reagent for this purpose as it is a weaker reducing agent than sodium borohydride (NaBH4) and will not significantly reduce the starting ketone, but is effective at reducing the more electrophilic iminium ion, which is in equilibrium with the imine. chemistrysteps.comyoutube.com Catalytic hydrogenation (e.g., using H2/Pd) is another common method for this reduction step. wikipedia.org

The key intermediates in this pathway are the hemiaminal and the subsequent imine (or its protonated form, the iminium ion). wikipedia.orgyoutube.com

Figure 1: General reaction pathway for the synthesis of 4,4-Diphenylbutan-2-amine via reductive amination of 4,4-Diphenylbutan-2-one, showing the hemiaminal and imine intermediates.

Alternative reaction pathways to related diphenylbutane amine structures can involve the reduction of nitriles. For instance, analogs can be prepared starting from precursors like 4-bromo-2,2-diphenylbutanenitrile, where the nitrile group is subsequently reduced to a primary amine.

Kinetics and Thermodynamics of 4,4-Diphenylbutan-2-amine Reactions

Specific experimental kinetic and thermodynamic data for reactions involving 4,4-diphenylbutan-2-amine are not extensively documented in the available literature. However, general principles governing amine reactivity can provide insights.

Synthesis of Analogs and Structurally Related Compounds

The 4,4-diphenylbutan-2-amine scaffold serves as a template for the synthesis of a variety of structurally related compounds through modifications of its core components. These modifications are typically aimed at exploring structure-activity relationships in medicinal chemistry.

Modifications of Aromatic Moieties

The two phenyl rings on the butane backbone are common sites for modification. Introducing substituents onto these aromatic rings can significantly alter the electronic and steric properties of the molecule. Synthetic strategies often involve starting with precursors that already contain the desired substituted phenyl groups. For example, the synthesis of analogs with fluorinated phenyl groups can be achieved using starting materials like 1-bromo-4,4-bis(4-fluorophenyl)butane.

The following table summarizes examples of synthesized analogs with modifications on the aromatic rings, based on related structures found in the literature.

| Base Structure | Aromatic Modification | Precursor/Method |

| 2,3-Diphenylbutane-1,4-diamine | p-Chlorophenyl, p-Dimethylaminophenyl | Condensation with substituted cinnamaldehyde. semanticscholar.org |

| 2,3-Diphenylbutane-1,4-diamine | p-Tolyl, p-Chlorophenyl, p-Methoxyphenyl | Hydrogenation of substituted succinic acid dinitriles. google.com |

Alterations of the Butane Chain Length and Substitution Patterns

The four-carbon butane chain offers numerous possibilities for structural alteration, including changing its length, introducing substituents, or altering the position of the amine group.

Positional Isomers: The position of the amine group can be moved along the chain, as seen in N-Methyl-4,4-diphenylbutan-1-amine.

Chain Substitution: Functional groups can be introduced onto the butane backbone. A notable example is Methiodone (B12794296), which features an ethylsulfonyl group at the C4 position. Other analogs include those with hydroxyl groups or additional alkyl groups on the chain.

Chain Length and Unsaturation: The length of the alkyl chain can be varied, and degrees of unsaturation can be introduced. For example, N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine is an analog with a double bond in the chain.

The table below details some of the synthesized analogs with modifications to the butane chain.

| Analog Name/Description | Structural Alteration | Precursor/Synthetic Note |

|---|---|---|

| Methiodone | Ethylsulfonyl group at C4, N,N-dimethylated amine at C2. | Synthesized from N,N-dimethyl propylamine (B44156) and diphenatril. |

| N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine | Unsaturated (but-3-ene) chain, N,N-dimethylated amine. | Synthesized via reductive amination of 4,4-diphenyl-3-buten-2-one. |

| Terodiline (B98686) | N-tert-butyl group on the amine. | Also known as N-Tert-butyl-1-methyl-3,3-diphenylpropylamine. |

| 1,4-Diamino-2,3-diphenylbutane | Second amine group at C1, phenyl groups at C2 and C3. google.com | Prepared by hydrogenation of N,N'-diacetyl-2,3-diphenyl-1,4-diaminobutane. google.com |

| (4-amino-4-oxo-3,3-diphenyl-butyl)-diisopropyl-methyl-ammonium | Amide at C4, quaternary ammonium at C1. solubilityofthings.com | An analog with significant chain modification. solubilityofthings.com |

Spectroscopic and Analytical Characterization Techniques for 4,4 Diphenylbutan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 4,4-Diphenylbutan-2-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

Proton (¹H) NMR Spectroscopy for Structural Assignment

Proton (¹H) NMR spectroscopy offers precise information about the chemical environment of hydrogen atoms within the 4,4-Diphenylbutan-2-amine molecule. The spectrum displays signals corresponding to each unique proton, with their chemical shifts, integration, and multiplicity revealing the structure.

Typical ¹H NMR chemical shift ranges for different types of protons are well-established. compoundchem.com For 4,4-Diphenylbutan-2-amine, the aromatic protons on the two phenyl groups are expected to appear in the downfield region of the spectrum. The protons of the butyl chain will have characteristic shifts, with the protons closer to the amine and phenyl groups being more deshielded. The protons of the amine group itself often appear as a broad signal. compoundchem.com

Table 1: Predicted ¹H NMR Data for 4,4-Diphenylbutan-2-amine

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.10 - 7.35 | Multiplet |

| CH (attached to two phenyls) | ~4.0 | Triplet |

| CH (attached to amine) | ~3.0 - 3.5 | Multiplet |

| CH₂ | ~1.8 - 2.2 | Multiplet |

| CH₃ | ~1.1 - 1.3 | Doublet |

This table presents predicted values based on typical chemical shift ranges for similar structural motifs.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. savemyexams.com Each unique carbon atom in 4,4-Diphenylbutan-2-amine gives rise to a distinct signal in the ¹³C NMR spectrum. savemyexams.com Since the natural abundance of ¹³C is low, proton decoupling techniques are often employed to simplify the spectrum and enhance signal intensity, resulting in a spectrum of singlets for each carbon. libretexts.org

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. libretexts.org Aromatic carbons typically resonate in the 120-150 ppm range, while aliphatic carbons appear at higher fields (lower ppm values). compoundchem.com The carbon attached to the nitrogen atom of the amine group will be shifted downfield compared to other aliphatic carbons. compoundchem.com

Table 2: Predicted ¹³C NMR Data for 4,4-Diphenylbutan-2-amine

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Quaternary Aromatic-C | 140 - 145 |

| Aromatic-CH | 125 - 130 |

| CH (attached to two phenyls) | ~50 |

| CH (attached to amine) | ~50 - 55 |

| CH₂ | ~35 - 45 |

This table presents predicted values based on typical chemical shift ranges for similar structural motifs. compoundchem.com

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC) for Signal Resolution

For complex molecules, one-dimensional NMR spectra can suffer from signal overlap. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to resolve these ambiguities.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum correlate the signals of coupled protons, allowing for the tracing of the proton connectivity throughout the butyl chain of 4,4-Diphenylbutan-2-amine.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the signals of protons directly attached to carbon atoms. An HSQC spectrum shows which proton signal corresponds to which carbon signal, providing unambiguous assignment of both ¹H and ¹³C spectra. This is particularly useful for definitively assigning the signals of the CH, CH₂, and CH₃ groups in the butyl chain.

The use of 2D NMR techniques provides a higher level of confidence in the structural assignment of 4,4-Diphenylbutan-2-amine.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion. rsc.org This allows for the determination of the elemental composition of 4,4-Diphenylbutan-2-amine with high accuracy, confirming its molecular formula. The exact mass can be used to distinguish between compounds with the same nominal mass but different elemental compositions.

Fragmentation Pattern Analysis (e.g., GC-MS)

When a molecule is ionized in a mass spectrometer, it often breaks apart into smaller, characteristic fragments. The analysis of these fragmentation patterns, often performed using Gas Chromatography-Mass Spectrometry (GC-MS), provides valuable structural information. nih.gov For aliphatic amines, a common fragmentation pathway is alpha-cleavage, where the bond between the carbon atom bearing the amine and an adjacent carbon is broken. libretexts.orglibretexts.org

In the case of 4,4-Diphenylbutan-2-amine, alpha-cleavage would be expected to produce specific fragment ions. The fragmentation pattern can help to confirm the positions of the phenyl and amine groups on the butane (B89635) chain. The presence of a molecular ion with an odd mass-to-charge ratio is also characteristic of a compound containing a single nitrogen atom. libretexts.org

Table 3: Predicted Key Mass Spectrometry Fragments for 4,4-Diphenylbutan-2-amine

| Fragment | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 225 | Molecular Ion |

| [M-CH₃]⁺ | 210 | Loss of a methyl group |

| [M-C₆H₅]⁺ | 148 | Loss of a phenyl group |

| C₈H₁₀N⁺ | 120 | Alpha-cleavage fragment |

This table presents predicted values based on common fragmentation patterns for similar compounds.

Infrared (IR) and Raman Spectroscopy Principles

Vibrational spectroscopy, which includes both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. ksu.edu.sauni-siegen.de These methods are based on the principle that molecules vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies that correspond to its natural vibrational modes, provided these vibrations cause a change in the molecule's dipole moment. uni-siegen.de Conversely, Raman spectroscopy involves the scattering of monochromatic light, where the scattered light is shifted in frequency by the vibrational modes of the molecule, which must induce a change in the molecule's polarizability. ksu.edu.sauni-siegen.de

Identification of Functional Groups via Vibrational Modes

For 4,4-Diphenylbutan-2-amine, IR and Raman spectroscopy are instrumental in confirming the presence of its key functional groups: the primary amine (–NH₂), the diphenyl group (two phenyl rings), and the alkane backbone.

The characteristic vibrational modes for the functional groups in 4,4-Diphenylbutan-2-amine are detailed in the table below. The N-H stretching vibrations of a primary amine typically appear as two distinct bands in the IR spectrum, which helps to distinguish it from secondary (one band) and tertiary (no bands) amines. orgchemboulder.com The presence of aromatic rings is indicated by C-H and C=C stretching vibrations at specific wavenumbers. naturalspublishing.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Primary Amine (R-NH₂) ** | N-H Stretch (asymmetric & symmetric) | 3400-3250 |

| N-H Bend (scissoring) | 1650-1580 | |

| C-N Stretch (aliphatic) | 1250-1020 | |

| N-H Wag | 910-665 | |

| Aromatic (Phenyl) | =C-H Stretch | 3100-3000 |

| C=C Stretch (in-ring) | 1600-1450 | |

| Alkane (C-H) ** | C-H Stretch | 2960-2850 |

| C-H Bend | 1470-1350 |

X-ray Crystallography for Solid-State Structure Determination

Principles of Absolute Configuration Assignment

A crucial application of X-ray crystallography for chiral molecules like 4,4-Diphenylbutan-2-amine is the determination of their absolute configuration. nih.gov This is achieved through the phenomenon of anomalous dispersion (or resonant scattering). nih.gov When the wavelength of the incident X-rays is near the absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number. This leads to a breakdown of Friedel's law, which states that the intensities of diffraction spots (hkl) and (-h-k-l) are equal. By carefully measuring the intensity differences between these Friedel pairs (Bijvoet pairs), the absolute arrangement of atoms in space can be determined. nih.gov The Flack parameter is a key value refined during the crystallographic analysis that indicates the correctness of the assigned absolute configuration. nih.gov

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are fundamental for separating components of a mixture and assessing the purity of a compound. For 4,4-Diphenylbutan-2-amine, both gas and liquid chromatography are employed.

Gas Chromatography (GC) Techniques

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like amines. bre.com In GC, a sample is vaporized and injected into a carrier gas stream (the mobile phase) that flows through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

For the analysis of amines, specific considerations are often necessary due to their basicity and potential for peak tailing. The use of specialized columns and detectors, such as a nitrogen-phosphorus detector (NPD), can enhance sensitivity and selectivity. epa.gov Headspace GC-MS is another valuable technique for analyzing volatile amines in various matrices. baua.de

Typical GC parameters for amine analysis might include:

Column: Often a capillary column with a polar or intermediate polarity stationary phase.

Injector Temperature: High enough to ensure rapid volatilization without degradation.

Oven Temperature Program: A gradient is typically used to ensure good separation of components with different boiling points.

Detector: Flame Ionization Detector (FID) or a more specific detector like NPD or Mass Spectrometry (MS). epa.gov

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-performance liquid chromatography (HPLC) is the premier method for determining the enantiomeric excess (e.e.) of chiral compounds. heraldopenaccess.us This is particularly important for 4,4-Diphenylbutan-2-amine, which possesses a chiral center. The determination of e.e. is critical in pharmaceutical applications where one enantiomer may have desired therapeutic effects while the other may be inactive or cause adverse effects. heraldopenaccess.us

To separate enantiomers, a chiral environment is required. This is typically achieved by using a chiral stationary phase (CSP) in the HPLC column. heraldopenaccess.us These stationary phases are designed to interact differently with each enantiomer, leading to different retention times and thus, separation.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. The use of detectors like UV-Vis or chiroptical detectors (Circular Dichroism) is common. uma.es

Key aspects of HPLC for enantiomeric excess determination include:

Chiral Stationary Phase (CSP): A variety of CSPs are commercially available, based on polysaccharides, proteins, or synthetic polymers. The selection of the appropriate CSP is crucial for achieving separation.

Mobile Phase: The composition of the mobile phase (a mixture of solvents) is optimized to achieve the best resolution between the enantiomers. chromatographyonline.com

Detection: UV detectors are widely used, but for more definitive identification and quantification, coupling HPLC with mass spectrometry (LC-MS) or using chiroptical detectors can be advantageous. uma.eslcms.cz

Advanced Analytical Techniques for Structural Confirmation and Purity of 4,4-Diphenylbutan-2-amine

The definitive identification and purity assessment of 4,4-Diphenylbutan-2-amine, a primary amine featuring a diphenylbutane backbone, necessitates the use of a suite of advanced analytical techniques. While specific experimental data for this compound is not extensively published, its structural characteristics can be reliably predicted and confirmed through methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This section outlines the expected spectroscopic and spectrometric profiles for 4,4-Diphenylbutan-2-amine, drawing inferences from the analysis of structurally related compounds and general principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 4,4-Diphenylbutan-2-amine by providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the two phenyl groups would likely appear as a complex multiplet in the range of δ 7.1-7.4 ppm. The methine proton at the C4 position, bonded to both phenyl rings, would be deshielded and is expected to resonate as a triplet. The protons of the methylene (B1212753) group at C3 and the methine group at C2 would exhibit complex splitting patterns due to their coupling with each other and with the adjacent amine and methyl groups. The methyl protons at C1 would likely appear as a doublet. The amine (NH₂) protons would present as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration. The addition of D₂O would cause the NH₂ signal to disappear, a useful method for its confirmation.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbons of the two phenyl groups would generate several signals in the aromatic region (approximately δ 125-145 ppm). The carbon atom at C4, attached to the two phenyl rings, would be significantly downfield. The aliphatic carbons (C1, C2, and C3) would appear in the upfield region of the spectrum. The chemical shifts for the N-substituted analog, N,1-Dimethyl-3,3-diphenylpropylamine, show characteristic peaks that can be used for comparison. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4,4-Diphenylbutan-2-amine Note: These are predicted values based on the analysis of similar structures and may vary from experimental results.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-CH₃) | ~1.1 (doublet) | ~20-25 |

| C2 (-CH(NH₂)-) | ~3.0-3.5 (multiplet) | ~45-55 |

| C3 (-CH₂-) | ~1.8-2.2 (multiplet) | ~40-45 |

| C4 (-CH(Ph)₂) | ~4.0 (triplet) | ~50-55 |

| Aromatic (C₆H₅) | ~7.1-7.4 (multiplet) | ~126-145 |

| Amine (-NH₂) | Variable (broad singlet) | N/A |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 4,4-Diphenylbutan-2-amine, the key characteristic absorptions would be those of the primary amine and the aromatic rings. orgchemboulder.com

As a primary amine, it is expected to show two N-H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com One band corresponds to the asymmetric stretch and the other to the symmetric stretch. The N-H bending vibration for a primary amine typically appears in the range of 1650-1580 cm⁻¹. orgchemboulder.com A broad N-H wagging band can also be observed between 910-665 cm⁻¹. orgchemboulder.com

The presence of the diphenyl groups will be indicated by C-H stretching vibrations of the aromatic rings, typically appearing above 3000 cm⁻¹, and C=C stretching vibrations within the rings in the 1600-1450 cm⁻¹ region. The C-N stretching of an aliphatic amine is expected to be in the 1250-1020 cm⁻¹ range. orgchemboulder.com

Table 2: Expected IR Absorption Bands for 4,4-Diphenylbutan-2-amine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3400-3250 (two bands) | Medium |

| Primary Amine (N-H) | Bend | 1650-1580 | Medium |

| Aliphatic C-N | Stretch | 1250-1020 | Medium-Weak |

| Aromatic C-H | Stretch | >3000 | Medium-Weak |

| Aromatic C=C | Stretch | 1600-1450 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its structural confirmation. For 4,4-Diphenylbutan-2-amine, electron impact (EI) ionization would likely lead to the formation of a molecular ion (M⁺). As the molecule contains an odd number of nitrogen atoms, the molecular ion peak would have an odd mass-to-charge ratio (m/z). libretexts.org

The fragmentation of aliphatic amines is often dominated by α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This cleavage results in the formation of a resonance-stabilized iminium cation. For 4,4-Diphenylbutan-2-amine, α-cleavage could occur on either side of the C2 carbon. Cleavage of the C1-C2 bond would result in a fragment, while cleavage of the C2-C3 bond would be a major fragmentation pathway, leading to a stable diphenylmethyl cation or related fragments. The base peak in the mass spectrum of a primary amine is often the result of this α-cleavage. youtube.com

Table 3: Potential Mass Spectrometry Fragments for 4,4-Diphenylbutan-2-amine

| Fragment | Proposed Structure | m/z | Fragmentation Pathway |

|---|---|---|---|

| Molecular Ion | [C₁₆H₁₉N]⁺ | 225 | - |

| α-cleavage | [CH₃CHNH₂]⁺ | 44 | Loss of diphenylpropyl radical |

| α-cleavage | [C₁₅H₁₅]⁺ | 195 | Loss of aminomethyl radical |

| Benzylic cleavage | [C₁₃H₁₁]⁺ (diphenylmethyl cation) | 167 | Cleavage of C3-C4 bond |

Purity Determination

The purity of a synthesized batch of 4,4-Diphenylbutan-2-amine can be quantitatively assessed using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods separate the target compound from any impurities, starting materials, or by-products. By using a suitable detector (e.g., UV for HPLC or FID for GC) and comparing the peak area of the main compound to the total peak area, the percentage purity can be accurately determined. For chiral compounds like 4,4-Diphenylbutan-2-amine, which has a stereocenter at the C2 position, chiral chromatography (either chiral HPLC or chiral GC) would be necessary to determine the enantiomeric excess (ee) or to separate the enantiomers.

Computational and Theoretical Studies of 4,4 Diphenylbutan 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic properties and preferred structures of molecules. manchester.ac.uk Methods like Density Functional Theory (DFT) are frequently used as they offer a good balance between accuracy and computational cost, making them suitable for analyzing molecules of this size. frontiersin.orgresearchgate.net

An analysis of the electronic structure of 4,4-diphenylbutan-2-amine involves examining its molecular orbitals (MOs), which describe the distribution and energy of electrons within the molecule. Molecular orbital theory explains how atomic orbitals on individual atoms combine to form a new set of orbitals that extend over the entire molecule. numberanalytics.com

The structure of 4,4-diphenylbutan-2-amine features several key components that define its electronic landscape:

Phenyl Rings : The two phenyl groups contain delocalized π-systems, consisting of bonding and antibonding π molecular orbitals formed from the p-orbitals of the sp²-hybridized carbon atoms. These π-systems are regions of high electron density.

Alkyl Chain : The butane (B89635) backbone is composed of σ-bonds, which are localized molecular orbitals formed from the head-on overlap of hybrid orbitals.

Amine Group : The nitrogen atom of the primary amine group possesses a lone pair of electrons residing in a non-bonding molecular orbital (n-orbital). This orbital is higher in energy than the σ-bonding orbitals and is a primary site for protonation and hydrogen bonding.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. For 4,4-diphenylbutan-2-amine, the HOMO is likely to have significant contributions from the nitrogen's lone pair and the π-systems of the phenyl rings, indicating these are the most probable sites for electrophilic attack. The LUMO would be associated with the antibonding orbitals of the structure. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. wuxiapptec.com

Geometrical optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. wuxiapptec.com For 4,4-diphenylbutan-2-amine, this involves systematically adjusting bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the system.

The resulting optimized geometry represents the molecule's most probable conformation in the gas phase. Key structural features of the optimized structure would include:

A staggered conformation along the C-C single bonds of the butane chain to minimize torsional strain. scribd.com

An orientation of the two bulky phenyl groups that minimizes steric hindrance between them and with the rest of the molecule.

Standard bond lengths and angles typical for sp³-hybridized carbons and sp²-hybridized carbons in the phenyl rings.

Below is a table of expected geometrical parameters for the optimized structure of 4,4-diphenylbutan-2-amine, based on standard values for similar organic molecules.

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | C-C (Alkyl) | ~1.54 Å |

| Bond Length | C-C (Aromatic) | ~1.40 Å |

| Bond Length | C-N | ~1.47 Å |

| Bond Length | C-H | ~1.09 Å |

| Bond Angle | C-C-C (Alkyl) | ~109.5° |

| Bond Angle | H-N-H | ~107° |

Electronic Structure and Molecular Orbital Analysis

Conformational Analysis and Molecular Dynamics Simulations

Due to the presence of multiple single bonds, 4,4-diphenylbutan-2-amine can exist in numerous conformations. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore these different spatial arrangements and their relative stabilities. nih.govfrontiersin.org

Conformational analysis involves calculating the change in molecular energy as a function of rotation around one or more single bonds (defined by dihedral angles). scribd.com This process maps out the potential energy landscape, identifying low-energy (stable) conformers and the energy barriers (rotational barriers) that separate them. arxiv.org

For 4,4-diphenylbutan-2-amine, key rotations include:

Rotation around the C2-C3 bond : This rotation would influence the relative positions of the amine group and the diphenylmethyl moiety.

Rotation around the C3-C4 bond : This is subject to significant steric hindrance due to the two large phenyl groups, leading to high rotational barriers.

The energy landscape reveals the most populated conformations at a given temperature. While staggered conformations are generally favored, the specific gauche or anti arrangements that are most stable depend on a delicate balance of steric repulsion and weaker attractive forces.

| Conformer Type (around C2-C3 bond) | Description | Hypothetical Relative Energy (kcal/mol) |

|---|---|---|

| Anti | Amine group is 180° from the diphenylmethyl group. | 0 (most stable) |

| Gauche | Amine group is ±60° from the diphenylmethyl group. | 0.8 - 1.5 |

| Eclipsed | Amine group is aligned with the diphenylmethyl group. | > 5 (least stable) |

Molecular dynamics (MD) simulations complement this by simulating the movement of atoms over time, providing insight into how the molecule explores its conformational space and transitions between different states. uregina.calivecomsjournal.org

Both intermolecular (between molecules) and intramolecular (within a molecule) forces govern the behavior of 4,4-diphenylbutan-2-amine. inspiraadvantage.com These non-covalent interactions are significantly weaker than covalent bonds but collectively play a crucial role in determining physical properties and molecular recognition. harvard.edulibguides.com

Intermolecular Interactions:

Hydrogen Bonding : The primary amine group (-NH₂) is a potent hydrogen bond donor and can also act as a hydrogen bond acceptor. This is the strongest type of intermolecular force present and significantly influences properties like boiling point and solubility. wikipedia.org

Van der Waals Forces : The large, nonpolar surface area of the two phenyl rings gives rise to substantial London dispersion forces, a type of van der Waals force that contributes significantly to the attraction between molecules. libguides.com

Dipole-Dipole Interactions : The C-N bond creates a permanent dipole in the molecule, leading to weaker dipole-dipole attractions between adjacent molecules. wikipedia.org

Intramolecular Interactions:

Steric Repulsion : The bulky phenyl groups can sterically hinder rotation around the C3-C4 bond, influencing the preferred conformation. This repulsive interaction is a dominant factor in the molecule's conformational landscape.

Intramolecular Hydrogen Bonding : In certain conformations, a weak hydrogen bond could potentially form between the amine group's hydrogen and the π-electron cloud of one of the phenyl rings (an N-H···π interaction).

| Interaction Type | Description | Relative Strength |

|---|---|---|

| Hydrogen Bonding (Intermolecular) | Attraction between -NH₂ of one molecule and N or π-cloud of another. | Strong |

| Van der Waals Forces | Temporary dipoles arising from electron cloud fluctuations, significant due to large phenyl rings. | Moderate |

| Dipole-Dipole Interactions | Attraction between permanent dipoles of C-N bonds. | Weak |

| Steric Repulsion (Intramolecular) | Repulsive force between bulky phenyl groups in close proximity. | N/A (Repulsive) |

Investigation of Rotational Barriers and Energy Landscapes

Theoretical Investigations of Reaction Mechanisms and Transition States

Theoretical calculations are instrumental in elucidating the step-by-step pathways of chemical reactions. sumitomo-chem.co.jpmdpi.com By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states—the high-energy structures that connect them. rsc.org The energy of the transition state determines the activation energy and, consequently, the rate of the reaction. researchgate.net

For 4,4-diphenylbutan-2-amine, theoretical methods could be applied to study various potential reactions:

Nucleophilic Substitution : The amine group can act as a nucleophile. Computational models could simulate its reaction with an electrophile, determining the reaction pathway (e.g., Sₙ1 vs. Sₙ2 type mechanisms) and calculating the activation barriers.

Formation Reactions : The synthesis of 4,4-diphenylbutan-2-amine, for instance, via reductive amination of 4,4-diphenylbutan-2-one (B107276), could be modeled. Calculations could help understand the mechanism of imine formation and subsequent reduction, identifying the rate-determining step.

Acid-Base Chemistry : The protonation of the amine group by an acid can be modeled to calculate the pKa of the resulting conjugate acid, providing a measure of the amine's basicity.

These investigations provide a detailed, molecular-level picture of chemical transformations that is often inaccessible through experimental means alone. chemrxiv.org

Modeling of Catalytic Pathways

Computational modeling, primarily using Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of catalyzed reactions. For a compound like 4,4-Diphenylbutan-2-amine, if it were to be used as a catalyst or a ligand in a catalytic system, DFT calculations would be instrumental in mapping out the entire reaction coordinate.

The process typically involves the following steps:

Identification of Stationary Points: Researchers would identify and calculate the geometries and energies of all relevant stationary points along the reaction pathway. This includes reactants, intermediates, transition states, and products.

Transition State Theory: The activation free energy (ΔG‡) is calculated for each elementary step. The step with the highest activation barrier is identified as the rate-determining step of the reaction. acs.org

Mechanism Elucidation: By connecting the intermediates and transition states, a complete energy profile of the catalytic cycle can be constructed. This allows for a detailed understanding of how the catalyst facilitates the transformation. For instance, in reactions involving chiral amines, DFT can model how the amine interacts with substrates, activates them, and participates in bond-forming or bond-breaking events. acs.orgresearchgate.net

In the context of reactions catalyzed by chiral amines, computational studies often reveal the crucial role of the catalyst in stabilizing transition states. For example, in amine-catalyzed epoxidation of enones, DFT calculations have shown that the reaction proceeds through a ketiminium intermediate. The calculations can explore multiple possible pathways, such as those involving different isomers of the intermediate, to determine the most energetically favorable route. acs.org

A hypothetical catalytic cycle involving a derivative of 4,4-Diphenylbutan-2-amine could be modeled to understand its efficiency and selectivity. The bulky diphenylmethyl group at the 4-position would be a key feature to model, as its steric and electronic effects would significantly influence the energy landscape of the catalytic pathway.

Table 1: Representative Activation Free Energies (ΔG‡) for Modeled Catalytic Steps in Amine Catalysis (Hypothetical Data)

| Catalytic Step | Reactant Complex | Transition State | Product Complex | ΔG‡ (kcal/mol) |

| Imine Formation | Amine + Aldehyde | TS1 | Imine + H₂O | 15.2 |

| Nucleophilic Addition | Imine + Nucleophile | TS2 | Adduct Intermediate | 22.5 |

| Catalyst Regeneration | Adduct Intermediate | TS3 | Product + Amine | 10.8 |

This table is illustrative and based on typical values found in computational studies of amine catalysis. The values are not specific to 4,4-Diphenylbutan-2-amine.

Prediction of Stereoselectivity in Asymmetric Reactions

A primary goal of computational studies in asymmetric catalysis is to understand and predict the stereochemical outcome of a reaction. For a chiral amine like 4,4-Diphenylbutan-2-amine, this involves determining why one enantiomer or diastereomer of the product is formed preferentially.

The origin of stereoselectivity is typically traced back to the difference in the activation energies of the diastereomeric transition states leading to the different stereoisomers (ΔΔG‡). The favored product is the one formed via the lower-energy transition state. Computational models are essential for identifying these transition states and analyzing the factors that lead to their energy differentiation. nsf.gov

Key factors influencing stereoselectivity that can be analyzed computationally include:

Non-covalent Interactions (NCIs): These interactions, although weak, play a decisive role in stabilizing one transition state over another. acs.orgmdpi.com They include:

Hydrogen Bonding: Interactions between the amine, substrate, and any co-catalysts or solvents are critical. DFT can precisely model the geometry and strength of these bonds. acs.orgpnas.org

Steric Repulsion: The bulky substituents on the chiral catalyst, such as the two phenyl groups in 4,4-Diphenylbutan-2-amine, create a specific chiral environment. The steric clash between these groups and the substrate in one transition state can raise its energy, thus favoring an alternative pathway. acs.org

π-π Stacking and C-H···π Interactions: Aromatic rings, like those in the diphenylmethyl moiety, can engage in stabilizing π-stacking or C-H···π interactions with the substrate. beilstein-journals.org The specific arrangement of these interactions in the transition state is often stereodetermining.

Distortion/Interaction Analysis: This method, also known as activation strain model, deconstructs the activation energy into two components: the energy required to distort the catalyst and substrates into their transition state geometries, and the interaction energy between these distorted fragments. This analysis can reveal whether stereoselectivity arises from minimizing destabilizing steric strain or maximizing stabilizing interactions in the favored transition state. acs.org

For example, DFT studies on chiral phosphoric acid-catalyzed reactions have shown that the enantioselectivity is controlled by a network of non-covalent interactions between the catalyst's aryl groups and the substrate, as well as hydrogen bonds with the phosphate (B84403) core. acs.orgnsf.gov Similarly, computational investigations into reactions catalyzed by chiral diamines have highlighted the role of co-catalysts and solvent molecules in stabilizing the stereodetermining transition states through hydrogen bonding. acs.org

By applying these computational techniques, one could build a predictive model for reactions involving 4,4-Diphenylbutan-2-amine. Such a model would involve calculating the energy difference between the transition states leading to the (R) and (S) products. A larger ΔΔG‡ would correlate with higher predicted enantiomeric excess (ee).

Table 2: Comparison of Calculated and Experimental Enantioselectivity for a Chiral Amine-Catalyzed Reaction (Illustrative Example)

| Catalyst System | Lowest Energy TS (R-product) (kcal/mol) | Lowest Energy TS (S-product) (kcal/mol) | Calculated ΔΔG‡ (kcal/mol) | Predicted ee (%) | Experimental ee (%) |

| Amine A + Substrate X | 20.1 | 21.9 | 1.8 | 92 | 90 |